molecular formula C21H24N2O2 B2557030 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-30-2

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2557030
CAS No.: 852136-30-2
M. Wt: 336.435
InChI Key: HERSUAYRODHOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a 4-butoxybenzamide moiety linked to a 2-methyl-1H-indole system via a methylene group. This structural class of compounds is frequently investigated for its potential biological activities, and similar N-substituted benzamides have been identified as key intermediates or active compounds in medicinal chemistry projects, including the development of kinase inhibitors . The presence of the indole ring, a common pharmacophore in bioactive natural products and drugs, suggests this compound may be of value in exploratory studies. Researchers utilize such compounds to probe biological pathways and protein function. The specific mechanism of action for this compound is not fully elucidated and is dependent on the specific research context. It may serve as a valuable building block in organic synthesis or as a candidate for high-throughput screening assays. Applications & Research Value: This product is intended for research applications only. It is not for diagnostic or therapeutic use. Potential research areas include: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of more complex molecules for biological evaluation . • Chemical Biology: Can be used as a probe to study protein-ligand interactions and cellular processes. • Drug Discovery: Acts as a scaffold for the development of novel therapeutic agents, similar to other patented benzamide derivatives investigated as potential inhibitors of specific protein targets . Handling and Storage: For research use only. Not for human or animal consumption. Researchers should consult the material safety data sheet (MSDS) for safe handling procedures. The product should be stored at room temperature, protected from light and moisture .

Properties

IUPAC Name

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-4-11-25-19-8-6-17(7-9-19)21(24)22-14-16-5-10-20-18(13-16)12-15(2)23-20/h5-10,12-13,23H,3-4,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSUAYRODHOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then coupled with a benzamide precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alcohols, amines, thiols

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones

    Reduced Derivatives: Formation of amines

    Substituted Derivatives: Formation of various substituted benzamides

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Alkoxy Chain Length and Position

  • 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) : Shares the butoxy group but replaces the indole with a 2,4-difluorophenyl group. This substitution reduces CNS activity but increases metabolic stability in peripheral tissues .
  • 4-Ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide : Shorter ethoxy chain decreases lipophilicity (logP ~2.1 vs. ~3.5 for the butoxy analog), resulting in reduced brain exposure in rodent models .

Table 1. Impact of Alkoxy Chain Modifications

Compound Alkoxy Group logP mGlu5 PAM EC50 (nM)
4-Butoxy-N-[(2-methylindol-5-yl)methyl]benzamide Butoxy 3.5 12 ± 2.1
4-Ethoxy analog Ethoxy 2.1 45 ± 6.3
4-Methoxy analog Methoxy 1.8 >100

Halogenated Benzamide Derivatives

  • 4-Fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide : Fluorine substitution at the benzamide para position increases electronegativity but reduces mGlu5 binding affinity (Ki = 28 nM vs. 8 nM for the butoxy analog) .
  • 4-Chloro and 4-Bromo analogs : Bulkier halogens improve potency (EC50 ~8–10 nM) but introduce hepatotoxicity risks due to metabolic oxidation .

Modifications to the Indole Moiety

Methyl Substitution at Indole C2

  • N-[(1H-Indol-5-yl)methyl]-4-butoxybenzamide (lacking 2-methyl) : Removal of the 2-methyl group reduces conformational rigidity, leading to a 4-fold drop in mGlu5 PAM activity (EC50 = 48 nM vs. 12 nM) .
  • N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]-4-butoxybenzamide : Additional methyl groups at C3 sterically hinder receptor binding, abolishing activity .

Indole vs. Heteroaromatic Replacements

  • 4-Butoxy-N-(2-phenylethyl)benzamide: Replacing indole with a phenethyl group shifts activity to peripheral cannabinoid receptors (CB2 Ki = 15 nM) .
  • 4-Butoxy-N-[4-(6-methoxypyrimidin-4-yl)sulfonylphenyl]benzamide : Incorporation of a pyrimidine sulfonamide group redirects activity to tyrosine kinase inhibition (IC50 = 9 nM for EGFR) .

Table 2. Pharmacokinetic Comparison

Compound t1/2 (h) Oral F% hERG IC50 (μM)
Target compound 6.8 65 >10
VU0040237 1.2 22 3.2
4-Bromo analog 5.1 58 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.